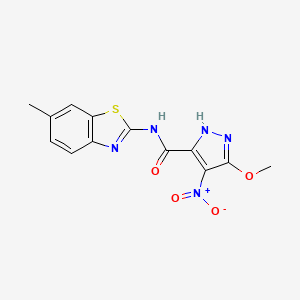
2-(2-methoxyphenoxy)-N-(4-methylbenzyl)propanamide
Overview
Description
2-(2-methoxyphenoxy)-N-(4-methylbenzyl)propanamide, commonly known as MPMP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPMP belongs to the class of amides and has a molecular weight of 329.45 g/mol.
Mechanism of Action
The exact mechanism of action of MPMP is not fully understood. However, studies have suggested that MPMP may exert its therapeutic effects by modulating various signaling pathways in cells. MPMP has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It also inhibits the expression of COX-2, an enzyme that is involved in the production of inflammatory mediators. MPMP has been shown to activate the AMPK pathway, which is involved in regulating energy metabolism in cells.
Biochemical and physiological effects:
MPMP has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. It also has anti-tumor effects and has been shown to inhibit the growth of cancer cells. MPMP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It also has neuroprotective effects and has been shown to protect against neuronal damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
MPMP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has been extensively studied for its potential therapeutic applications and has been shown to have a wide range of biochemical and physiological effects. However, there are also some limitations to using MPMP in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential. Additionally, the optimal dosage and administration route of MPMP have not been established.
Future Directions
There are several future directions for research on MPMP. One area of research is to further investigate its mechanism of action and identify the signaling pathways that are modulated by MPMP. Another area of research is to study the pharmacokinetics and pharmacodynamics of MPMP to determine the optimal dosage and administration route. Additionally, more studies are needed to investigate the potential therapeutic applications of MPMP in treating neurodegenerative diseases and cancer.
Scientific Research Applications
MPMP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. MPMP has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(4-methylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13-8-10-15(11-9-13)12-19-18(20)14(2)22-17-7-5-4-6-16(17)21-3/h4-11,14H,12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANXZSXCANGFPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(4-methylbenzyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4673468.png)
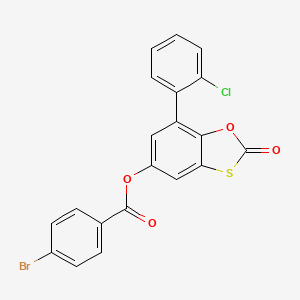
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4673482.png)
![N-[3-(1-azepanyl)propyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4673502.png)
![1-(2-{[1-(2,5-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4673508.png)
![N''-[amino(imino)methyl]-N-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B4673512.png)
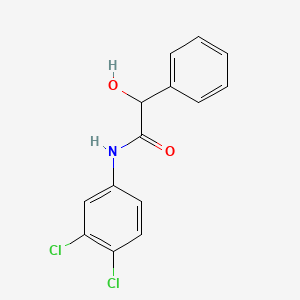
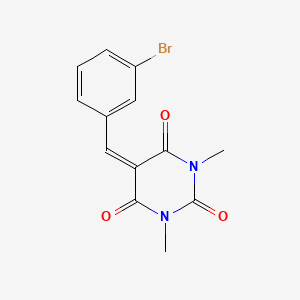
![ethyl 3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B4673545.png)
![N-(sec-butyl)-N'-[1-(2,4-dimethylphenyl)ethyl]urea](/img/structure/B4673564.png)
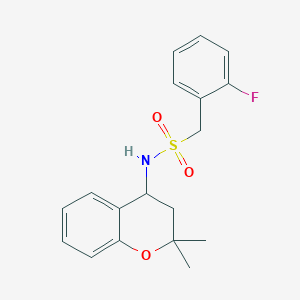
![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4673573.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-cyclopropylacetamide](/img/structure/B4673582.png)
